3-Amino-4,4-dimethylpentanamide

Catalog No.
S13714873
CAS No.
M.F
C7H16N2O
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-4,4-dimethylpentanamide

Product Name

3-Amino-4,4-dimethylpentanamide

IUPAC Name

3-amino-4,4-dimethylpentanamide

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C7H16N2O/c1-7(2,3)5(8)4-6(9)10/h5H,4,8H2,1-3H3,(H2,9,10)

InChI Key

LERXVJDXJRXEHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CC(=O)N)N

3-Amino-4,4-dimethylpentanamide, also known by its systematic name, is an organic compound characterized by the presence of an amino group and a pentanamide structure with two methyl groups on the fourth carbon. Its molecular formula is C7H16N2OC_7H_{16}N_2O, and it has a molecular weight of approximately 144.22 g/mol. This compound is typically a solid at room temperature and is soluble in various organic solvents.

  • Oxidation: The compound can undergo oxidation reactions where the amino group may be oxidized to form corresponding imines or other nitrogen-containing compounds.
  • Acylation: It can react with acyl chlorides or anhydrides to form amides, which are important in synthesizing various pharmaceuticals.
  • Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones, leading to the formation of Schiff bases.

These reactions are crucial for its application in organic synthesis and pharmaceutical development .

While specific biological activity data for 3-Amino-4,4-dimethylpentanamide is limited, compounds with similar structures often exhibit significant biological properties. For instance, amides and amino compounds are frequently studied for their roles as enzyme inhibitors, neurotransmitter modulators, and potential therapeutic agents. Further research may be necessary to elucidate the specific biological effects of this compound.

3-Amino-4,4-dimethylpentanamide can be synthesized through various methods:

  • Direct Amination: A common method involves the reaction of 4,4-dimethylpentanoic acid with ammonia or an amine under heat and pressure conditions to yield the corresponding amide.
  • Reductive Amination: This method involves the reduction of ketones or aldehydes in the presence of ammonia or primary amines.
  • Use of Protecting Groups: In more complex syntheses, protecting groups may be employed to ensure selective reactions at specific functional groups.

These methods highlight the versatility of synthetic pathways available for producing this compound .

3-Amino-4,4-dimethylpentanamide finds applications in several fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of various drugs due to its structural characteristics.
  • Organic Synthesis: The compound is useful in synthetic organic chemistry for creating more complex molecules.
  • Research: It is often used in biochemical studies to investigate enzyme mechanisms and interactions due to its reactive functional groups.

Research into the interactions of 3-Amino-4,4-dimethylpentanamide with biological systems is essential for understanding its potential applications. Interaction studies typically focus on:

  • Enzyme Inhibition: Investigating how this compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: Assessing its affinity for various receptors can provide insights into its potential therapeutic uses.

Such studies are vital for determining the compound's efficacy and safety profile in medicinal chemistry .

Several compounds share structural similarities with 3-Amino-4,4-dimethylpentanamide, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
3-Amino-4-methylpyridineC6H8N2Used in pharmaceuticals; neuroactive
3-Amino-4-methoxybenzoic acidC9H11NO3Antioxidant properties; used in dyes
3-Amino-2-methylbenzoic acidC9H11NO2Precursor for various chemical syntheses

Uniqueness of 3-Amino-4,4-dimethylpentanamide

The uniqueness of 3-Amino-4,4-dimethylpentanamide lies in its specific structural arrangement that combines both amino and amide functionalities with a branched aliphatic chain. This configuration can influence its reactivity and interaction profile compared to other similar compounds. Its potential applications in pharmaceuticals and organic synthesis make it a valuable compound for further research and development .

XLogP3

-0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

144.126263138 g/mol

Monoisotopic Mass

144.126263138 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types